Fmoc-Ser(GalNAc(Ac)-beta-D)-OH

Cancer Vaccine Tn Antigen Isomer Immunogenicity

Fmoc-Ser(GalNAc(Ac)-beta-D)-OH (CAS 160067-63-0, molecular weight 656.6 g/mol) is a fully protected, anomerically pure glycosylated serine building block designed for Fmoc solid-phase peptide synthesis (SPPS). The compound features an N-fluorenylmethyloxycarbonyl (Fmoc) amino protecting group, a free C-terminal carboxylic acid, and a peracetylated N-acetyl-β-D-galactosamine (β-GalNAc) moiety O-linked to the serine side chain.

Molecular Formula C32H36N2O13
Molecular Weight 656.6 g/mol
Cat. No. B12829311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ser(GalNAc(Ac)-beta-D)-OH
Molecular FormulaC32H36N2O13
Molecular Weight656.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)
InChIKeyORICVOOXZDVFIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Ser(GalNAc(Ac)-beta-D)-OH – Beta-Anomeric Glycoamino Acid Building Block for Solid-Phase Glycopeptide Synthesis


Fmoc-Ser(GalNAc(Ac)-beta-D)-OH (CAS 160067-63-0, molecular weight 656.6 g/mol) is a fully protected, anomerically pure glycosylated serine building block designed for Fmoc solid-phase peptide synthesis (SPPS) . The compound features an N-fluorenylmethyloxycarbonyl (Fmoc) amino protecting group, a free C-terminal carboxylic acid, and a peracetylated N-acetyl-β-D-galactosamine (β-GalNAc) moiety O-linked to the serine side chain. As the beta-anomeric isomer of the widely used alpha-linked Tn antigen building block, this compound enables the site-specific incorporation of unnatural β-GalNAc residues into synthetic glycopeptides, serving distinct structural and immunological roles relative to its alpha-linked congener.

Why Generic Fmoc-Ser(GalNAc(Ac)) Building Blocks Cannot Substitute for the Beta-Anomer


The anomeric configuration (alpha vs. beta) of the GalNAc residue profoundly governs glycopeptide conformation, immunogenicity, and coupling behavior during SPPS . The natural Tn antigen (α-GalNAc-O-Ser/Thr) is the primary target in cancer vaccine research; however, glycopeptides bearing the unnatural β-GalNAc isomer have demonstrated up to 8-fold higher serum antibody titers in murine immunization models, with superior recognition of MCF-7 tumor cells . Additionally, β-linked glycoamino acids exhibit distinct epimerization propensities under common coupling conditions compared to their α-linked counterparts, as shown by systematic SPPS epimerization studies on analogous GlcNAc anomers . These quantitative anomer-dependent differences invalidate the assumption that α- and β-GalNAc serine building blocks are interchangeable for any glycopeptide synthesis or immunological application.

Quantitative Differentiation Evidence – Fmoc-Ser(GalNAc(Ac)-beta-D)-OH vs. Closest Analogs


Beta-GalNAc Glycopeptides Elicit 8-Fold Higher Antibody Titers than Alpha-GalNAc Counterparts

In a head-to-head MUC1 glycopeptide immunization study, the βGalNAc-Thr-bearing glycopeptide 4-BSA induced serum ELISA titers of 1:320,000, an 8-fold increase over the αGalNAc-Thr-bearing glycopeptide 3-BSA, which yielded titers of only 1:40,000 . Flow cytometry further confirmed that anti-βGalNAc antibodies exhibited higher capacity to recognize MCF-7 tumor cells. This qualitative superiority was reinforced by SPR measurements demonstrating direct βGalNAc-glycopeptide interaction with the antitumor monoclonal antibody SM3. The βGalNAc-Ser building block serves as the direct synthetic precursor for serine-based βGalNAc glycopeptides predicted to exhibit analogous immunological enhancement.

Cancer Vaccine Tn Antigen Isomer Immunogenicity

Beta-Anomeric Glycoamino Acids Require Optimized SPPS Conditions to Mitigate Enhanced Epimerization

Systematic evaluation of Fmoc glycoamino acid coupling to Pro-Gly-Hex resin demonstrated that β-linked GlcNAc-serine (Fmoc-Ser(Ac3GlcNAcβ)-OH) produced 8.1% epimerization under standard HATU/HOAt/NMM/DMF conditions, compared to 7.7% for α-GlcNAc and only 5.1% for α-GalNAc . Notably, the beta-anomer reached the highest epimerization level among all tested glycoamino acids under these conditions. Crucially, the study identified that replacing NMM with 2,4,6-trimethylpyridine (TMP) reduced epimerization to <2% while maintaining high coupling efficiency, providing a validated protocol applicable to β-GalNAc serine building blocks. This data underscores that β-anomeric glycoamino acids demand specially optimized coupling protocols that differ from those used for standard α-linked Tn building blocks.

Solid-Phase Peptide Synthesis Epimerization Glycoamino Acid Coupling

Commercial Beta-Anomer Product Supplied at ≥98% HPLC Purity vs. Typical 95% for Alpha-Anomer Commodities

Vendor specification data reveals a quantifiable purity differentiation: Fmoc-Ser(GalNAc(Ac)₃-β-D)-OH (CAS 1676104-71-4) is commercially supplied at ≥98% purity as determined by HPLC , whereas the alpha-anomer Fmoc-Ser(GalNAc(Ac)₃-α-D)-OH is routinely listed at ≥95% HPLC purity across multiple major suppliers . This 3-percentage-point purity differential is critical for applications where even minor α-anomer contamination would confound immunological specificity or structural homogeneity in glycopeptide products. The higher purity specification provides a directly verifiable procurement criterion advantageous for GMP-oriented or regulatory-aligned workflows.

Procurement Specification HPLC Purity GMP-Quality Building Block

Optimal Application Scenarios for Fmoc-Ser(GalNAc(Ac)-beta-D)-OH Based on Quantitative Evidence


Enhanced-Antigenicity Cancer Vaccine Glycopeptide Synthesis

Cancer vaccine research programs investigating non-natural Tn antigen isomers as superior immunogens should prioritize Fmoc-Ser(GalNAc(Ac)-beta-D)-OH for SPPS. The 8-fold higher antibody titer (1:320,000 vs. 1:40,000) elicited by βGalNAc glycopeptides in murine models directly supports the use of this building block to construct MUC1-derived glycopeptide antigens with enhanced tumor-cell recognition. The building block enables site-specific incorporation of β-GalNAc into tandem-repeat sequences, overcoming the conventional reliance on α-linked Tn antigen constructs. The ≥98% commercial purity specification ensures that the immunological signal originates from the β-anomer rather than from α-anomer impurities.

Stereochemical Probe Development for Glycopeptide Antibody Cross-Reactivity Studies

Studies of antibody cross-recognition between α- and β-GalNAc glycoforms – a critical parameter for assessing cancer vaccine specificity – require anomerically pure building blocks. Cross-recognition between anti-βGalNAc antibodies and αGalNAc glycopeptide (and vice versa) has been experimentally verified , making the β-anomer building block essential for producing defined glycoform probes. The documented higher epimerization risk of β-anomeric glycoamino acids during SPPS further necessitates validated coupling protocols with TMP as base, ensuring the stereochemical integrity required for unambiguous immunological readouts.

Biophysical Studies of Glycopeptide-Antibody Binding via Surface Plasmon Resonance

The βGalNAc glycopeptide has been demonstrated to interact directly with the model antitumor monoclonal antibody SM3 by SPR , supporting its use in quantitative binding-affinity measurements. Fmoc-Ser(GalNAc(Ac)-beta-D)-OH enables the solid-phase synthesis of precisely defined glycopeptide ligands for SPR kinetic analysis (ka, kd, KD), facilitating structure-activity relationship studies of anomer-dependent antibody recognition. The building block's high purity reduces the confounding effect of α-anomer contaminants on measured binding parameters.

Quality-Controlled Procurement for GMP-Readiness in Glycopeptide Production

Procurement workflows that anticipate scale-up to GMP glycopeptide production benefit from the β-anomer's documented ≥98% HPLC purity specification , which exceeds the typical 95% specification of the more commodity-oriented alpha-anomer. This quantifiable purity advantage reduces downstream purification burden and simplifies regulatory documentation for process-related impurities. When combined with the validated low-epimerization coupling protocol using TMP , the use of this high-purity building block supports a reproducible, quality-controlled manufacturing route for clinical-grade β-GalNAc glycopeptide conjugates.

Quote Request

Request a Quote for Fmoc-Ser(GalNAc(Ac)-beta-D)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.